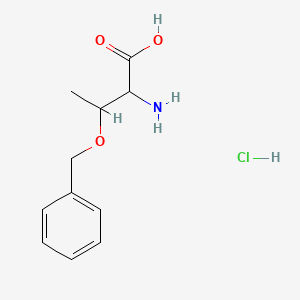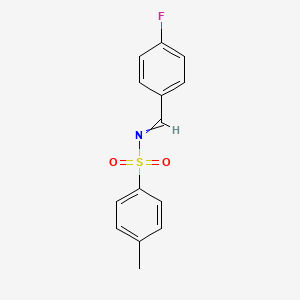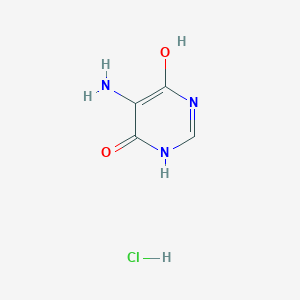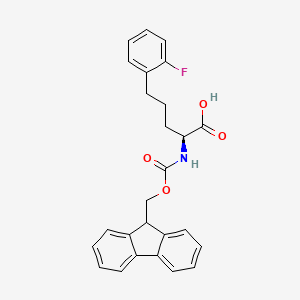![molecular formula C14H21NO3 B12509560 2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate as a reagent to protect the amino group, followed by the reaction with tert-butyl alcohol to introduce the tert-butoxy group . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the tert-butoxy group.
Scientific Research Applications
2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in metabolic pathways and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes and receptors involved in metabolic processes. The tert-butoxy group may enhance its stability and bioavailability, allowing for more effective interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[4-(tert-butyl)phenyl]propanoic acid
- N-tert-Butyl-decahydro-2-[2®-hydroxy-4-phenyl-3(S)-[N-(2-quinolylcarbonyl)-D-asparaginyl]amino]butyl-(4aS,8aS)-isoquinoline-3(S)-carboxamide
- Boc-Tyr(tBu)-OH (N-Boc-O-tert-butyl-L-tyrosine)
Uniqueness
This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLDVYXXMZPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminoethylamino)-4-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-3-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]pyrrolidin-2-yl]methylamino]hexyl]amino]-4-methylpentyl]amino]hexyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12509482.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)

![2-[(Pyrrolidin-2-yl)formamido]acetic acid hydrochloride](/img/structure/B12509496.png)
![N-Hydroxy-N-[2-(N-hydroxy-2,2-diphenylacetamido)cyclohexyl]-2,2-diphenylacetamide](/img/structure/B12509504.png)

![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)




![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
